molecular formula C5H7NO2S2 B3217681 Thiophen-2-ylmethanesulfonamide CAS No. 1183787-11-2

Thiophen-2-ylmethanesulfonamide

Cat. No. B3217681
CAS RN: 1183787-11-2
M. Wt: 177.2
InChI Key: AQGBUFLXOVPINW-UHFFFAOYSA-N
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Description

Thiophen-2-ylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to exhibit promising pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

Mode of Action

Thiophen-2-ylmethanesulfonamide interacts with its targets, the hCA-I and hCA-II isoenzymes, by inhibiting their activity . The compound binds to these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition occurs even at very small concentrations of the compound .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Primarily, it disrupts the normal function of the bicarbonate buffer system, a major regulator of pH in the body . This can lead to a decrease in the transport of carbon dioxide from tissues to the lungs .

Pharmacokinetics

Sulfonamides, in general, are known to be well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted in the urine .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a variety of effects at the molecular and cellular levels. For instance, it can disrupt the pH balance within cells and tissues, potentially affecting various cellular processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability of the compound . .

Advantages and Limitations for Lab Experiments

Thiophen-2-ylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit promising pharmacological activities. Moreover, it has been shown to possess low toxicity and does not exhibit any significant side effects. However, the limitations of this compound include its moderate solubility in water, which can limit its use in certain experimental setups.

Future Directions

Thiophen-2-ylmethanesulfonamide has several potential future directions for research. One area of interest is the development of novel derivatives of this compound that exhibit enhanced pharmacological activities. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the potential applications of this compound in the treatment of various inflammatory diseases and cancer need to be explored further.

Scientific Research Applications

Thiophen-2-ylmethanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, it has been reported to exhibit antimicrobial effects against a broad range of bacterial and fungal strains.

properties

IUPAC Name

thiophen-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGBUFLXOVPINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183787-11-2
Record name (thiophen-2-yl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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